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Compound of Interest

Compound Name: A 83-01 sodium

Cat. No.: B8088051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta

(TGF-β) type I receptor superfamily. Specifically, it targets the activin receptor-like kinase (ALK)

receptors ALK5 (TGF-βRI), ALK4 (ActR-IB), and ALK7 (ActR-IC). By inhibiting these key

signaling proteins, A-83-01 effectively blocks the canonical TGF-β signaling pathway, which is

implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis,

and epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth

overview of the biochemical properties of A-83-01, detailed experimental protocols for its use,

and visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties
A-83-01 sodium is a synthetic, cell-permeable compound. Its key physicochemical properties

are summarized in the table below.
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Property Value

Chemical Name
3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-

quinolinyl)-1H-pyrazole-1-carbothioamide

Molecular Formula C₂₅H₁₉N₅S

Molecular Weight 421.52 g/mol [1]

CAS Number 909910-43-6[2]

Appearance White to beige powder

Purity ≥98% (HPLC)[2]

Solubility Soluble in DMSO (up to 50 mM)[2]

Storage

Store as a solid at -20°C. In solution (DMSO),

store at -20°C for up to 2 months. Freshly

prepared solutions are recommended as the

compound can decompose in solution over time.

[1][3]

Biochemical Properties
Mechanism of Action
A-83-01 exerts its biological effects through the competitive inhibition of ATP binding to the

kinase domain of ALK4, ALK5, and ALK7.[4] This inhibition prevents the phosphorylation and

subsequent activation of the downstream signaling mediators, Smad2 and Smad3. The

activated SMAD proteins (R-SMADs) normally form a complex with Smad4 (Co-SMAD) and

translocate to the nucleus to regulate the transcription of target genes. By blocking this initial

phosphorylation step, A-83-01 effectively abrogates the entire downstream signaling cascade.

Potency and Selectivity
A-83-01 is a highly potent inhibitor of its target kinases. The half-maximal inhibitory

concentrations (IC₅₀) are in the low nanomolar range. It displays significant selectivity for ALK4,

ALK5, and ALK7 over other related kinases, including ALK1, ALK2, ALK3, and ALK6, as well as

MAP kinases.[2]
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Target Kinase IC₅₀ (nM)

ALK5 (TGF-βRI) 12[2][5][6]

ALK4 (ActR-IB) 45[2][5][6]

ALK7 (ActR-IC) 7.5[2][5][6]

Note: IC₅₀ values can vary slightly between different experimental setups.

Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition

by A-83-01.
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TGF-β signaling pathway and A-83-01's point of inhibition.
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Experimental Protocols
Preparation of A-83-01 Stock Solution

Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a 10 mM

stock solution, reconstitute 5 mg of the powder in 1.18 mL of high-quality, anhydrous DMSO.

[3]

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

The solution is stable for up to 2 months.[3] For cellular assays, it is recommended to use

freshly prepared solutions or solutions stored for no longer than one month, as the

compound may degrade over time.[1]

Western Blotting for Phospho-SMAD2 Inhibition
This protocol describes how to assess the inhibitory effect of A-83-01 on TGF-β-induced

SMAD2 phosphorylation in a cell-based assay.

Materials:

Cells responsive to TGF-β (e.g., HT-1080, HaCaT)

Cell culture medium and supplements

Recombinant Human TGF-β1

A-83-01

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-SMAD2/3, and

an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

Chemiluminescent substrate

Protocol:

Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80%

confluency.

Pre-treatment: Pre-treat the cells with the desired concentration of A-83-01 (e.g., 1 µM) for 1

hour.[3] Include a vehicle control (DMSO).

Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.[3]

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform

electrophoresis, and transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at

room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-

SMAD2) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the

HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing,

apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies

against total SMAD2/3 and a loading control to ensure equal protein loading.
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TGF-β Reporter Assay
This assay measures the transcriptional activity of the TGF-β pathway using a luciferase

reporter construct.

Materials:

Cells (e.g., HEK293T, Mv1Lu)

A TGF-β responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements)

A control plasmid for normalization (e.g., Renilla luciferase)

Transfection reagent

Recombinant Human TGF-β1

A-83-01

Luciferase assay reagent

Protocol:

Transfection: Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid

and the control plasmid.

Treatment: After 24 hours, pre-treat the cells with A-83-01 for 1 hour, followed by stimulation

with TGF-β1 for 16-24 hours.

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla

luciferase activities according to the manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The

inhibitory effect of A-83-01 is determined by the reduction in normalized luciferase activity in

treated cells compared to the TGF-β1 stimulated control.

Experimental Workflow Visualization
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The following diagram outlines a typical workflow for assessing the inhibitory effect of A-83-01

on TGF-β-induced SMAD phosphorylation.
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Workflow for Western Blot analysis of p-SMAD2 inhibition.

Conclusion
A-83-01 is a valuable research tool for investigating the TGF-β signaling pathway. Its high

potency and selectivity make it suitable for a variety of in vitro and in cell-based applications,

including the study of cellular differentiation, epithelial-to-mesenchymal transition, and the

maintenance of pluripotency in stem cells. The experimental protocols and data presented in

this guide provide a solid foundation for researchers to effectively utilize A-83-01 in their

studies. As with any chemical reagent, it is crucial to carefully follow the handling and storage

instructions to ensure its stability and activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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